molecular formula C14H20N2O B2668773 2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one CAS No. 93865-42-0

2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one

Cat. No. B2668773
CAS RN: 93865-42-0
M. Wt: 232.327
InChI Key: WJKDNIRTICZYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one, also known as 4-Methylpentedrone or 4-MPD, is a synthetic cathinone that has gained popularity among researchers due to its unique chemical structure and potential applications in scientific research.

Scientific Research Applications

Synthesis and Conformational Study

Researchers have studied similar compounds for their synthesis and conformational properties, highlighting the chemical flexibility and potential for creating structurally diverse molecules. For instance, novel piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine were synthesized, demonstrating the compound's utility in generating complex structures with potential pharmacological applications (Csütörtöki et al., 2012).

Asymmetric Synthesis

The compound is also relevant in asymmetric synthesis processes. A study described the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts. This underscores its utility in creating biologically active molecules through domino reactions involving rearrangement and Michael addition (Salgado et al., 2019).

DNA Interaction and Docking Studies

Compounds structurally related to 2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one have been evaluated for their DNA interaction capabilities. A study synthesized novel Schiff base ligands derived from 2,6-diaminopyridine, which were then used to prepare metal complexes. These complexes showed potential as drug candidates due to their DNA binding activities, suggesting similar compounds could be designed for therapeutic applications (Kurt et al., 2020).

Antitumor and Antibacterial Activities

The chemical framework of 2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one lends itself to modifications that result in compounds with significant biological activities. Studies have synthesized derivatives that exhibit antitumor and antibacterial properties. For example, piperazine-based tertiary amino alcohols and their dihydrochlorides were synthesized and shown to affect tumor DNA methylation, indicating potential for cancer therapy (Hakobyan et al., 2020). Similarly, microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones demonstrated antibacterial activity, showcasing the compound's versatility in developing antimicrobial agents (Merugu et al., 2010).

properties

IUPAC Name

2-(4-methylanilino)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-5-7-13(8-6-12)15-11-14(17)16-9-3-2-4-10-16/h5-8,15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKDNIRTICZYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.